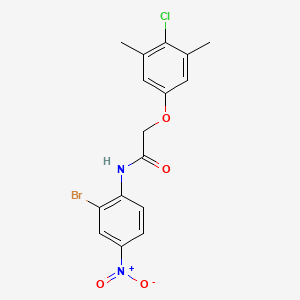![molecular formula C29H37NO2 B4891734 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol, also known as BHA-AN, is a synthetic antioxidant that has been widely used in various industries due to its excellent performance in preventing oxidative degradation of products. In
科学的研究の応用
2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been extensively studied for its antioxidant properties and its potential applications in various fields. In the food industry, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been used as a food additive to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. In the cosmetic industry, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been used as an ingredient in anti-aging creams and lotions due to its ability to protect the skin from oxidative damage. In addition, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been studied for its potential applications in drug delivery systems and as a therapeutic agent for various diseases.
作用機序
2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol exerts its antioxidant effects by scavenging free radicals and preventing the oxidation of lipids and other biomolecules. 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol can also chelate metal ions, which can catalyze the formation of reactive oxygen species. In addition, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhance its antioxidant activity.
Biochemical and Physiological Effects
2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol can protect cells from oxidative stress and apoptosis induced by various agents, such as hydrogen peroxide and ultraviolet radiation. In vivo studies have shown that 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol can protect against oxidative damage in various organs, including the liver, kidney, and brain. 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the major advantages of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol is its excellent antioxidant activity, which makes it a valuable tool in studying oxidative stress and related diseases. 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol is also stable and easy to handle, which makes it a convenient reagent for lab experiments. However, one limitation of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol is its potential toxicity at high doses, which should be taken into consideration when designing experiments.
将来の方向性
There are several future directions for the study of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol. One area of research is the development of new formulations and delivery systems for 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol, which can enhance its bioavailability and therapeutic efficacy. Another area of research is the investigation of the molecular mechanisms underlying the antioxidant and anti-inflammatory effects of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol, which can provide insights into the development of new therapies for oxidative stress-related diseases. Finally, the safety and toxicity of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol should be further studied to ensure its safe use in various applications.
合成法
The synthesis of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol involves the reaction of 2,6-di-tert-butyl-4-hydroxybenzaldehyde with 4-morpholinyl(1-naphthyl)methanol in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by oxidation to form 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol. This method has been optimized to produce high yields of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol with excellent purity.
特性
IUPAC Name |
2,6-ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO2/c1-28(2,3)24-18-21(19-25(27(24)31)29(4,5)6)26(30-14-16-32-17-15-30)23-13-9-11-20-10-7-8-12-22(20)23/h7-13,18-19,26,31H,14-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDCPMAUPDJITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

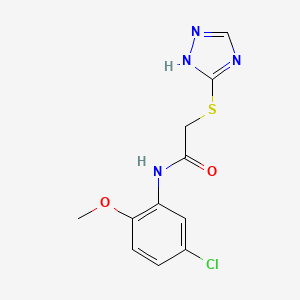
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)
![2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4891698.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)
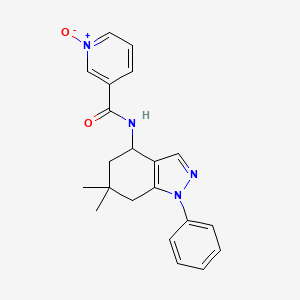
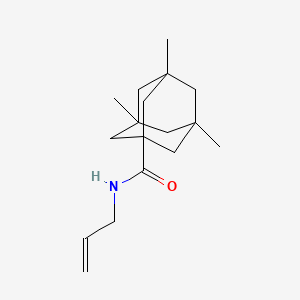
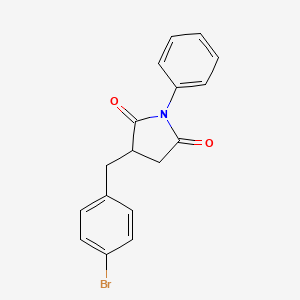
![1-(2-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891727.png)
![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)
![1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4891755.png)
![3-({[1-(carboxymethyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4891757.png)
